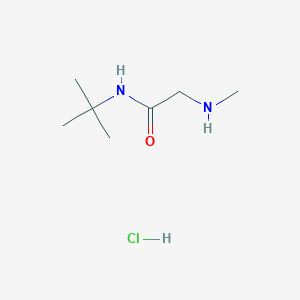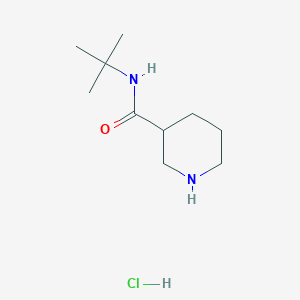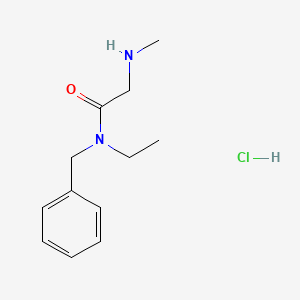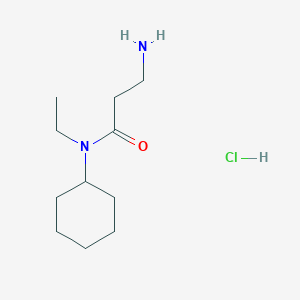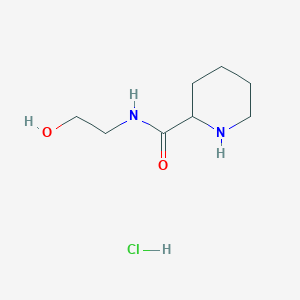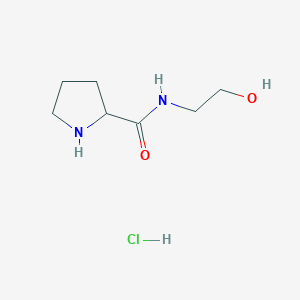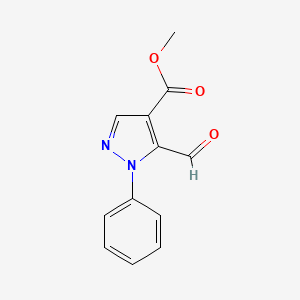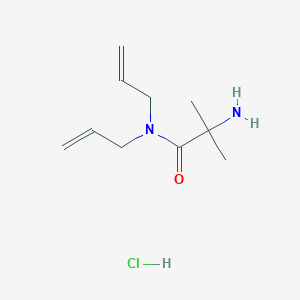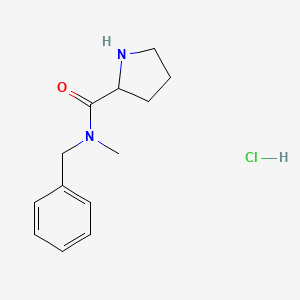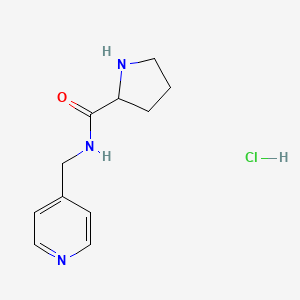
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride, commonly referred to as NPM-HCl, is a synthetic compound with a wide range of applications in the scientific community. It is a white, odorless, crystalline powder with a melting point of about 140°C and a solubility of about 0.5-1.0 g/mL in water. NPM-HCl is a versatile compound that is used in a variety of laboratory experiments, including those related to drug development, chemical synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has been explored for its catalytic properties. For instance, a study by Liu et al. (2014) investigated 4-(N,N-Dimethylamino)pyridine hydrochloride (a related compound) as a recyclable catalyst for the acylation of inert alcohols and phenols. This research highlighted its potential in organic synthesis, particularly in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, a critical intermediate in various chemical reactions (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Antimicrobial Agents
The synthesis of novel compounds with antimicrobial properties often incorporates structures similar to N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride. Zhuravel et al. (2005) synthesized various carboxamides, including pyridine-based structures, which demonstrated significant antibacterial and antifungal activities. This implies potential applications in developing new antimicrobial drugs (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Drug Development
In the field of medicinal chemistry, derivatives of N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride are being investigated for their potential as therapeutic agents. A study by Wei et al. (2016) described a scalable process for synthesizing a novel Rho kinase inhibitor, which suggests its potential applications in treating central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Exploration in Central Nervous System (CNS) Active Agents
Compounds structurally similar to N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride have been explored for their CNS activity. Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and evaluated their antidepressant and nootropic activities, highlighting the potential of pyridine-based structures in CNS drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Wirkmechanismus
Target of Action
It’s known that pyridinium salts, which this compound is a part of, have been used in a wide range of research topics . They are familiar structures in many natural products and bioactive pharmaceuticals .
Mode of Action
Pyridinium salts, in general, have been highlighted for their synthetic routes and reactivity . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Pyridinium salts have been noted for their importance in various applications, including as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors
Result of Action
It’s known that pyridinium salts have been used in a wide range of research topics, including their applications in materials science and biological issues related to gene delivery .
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(10-2-1-5-13-10)14-8-9-3-6-12-7-4-9;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMANVJXUJMOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
